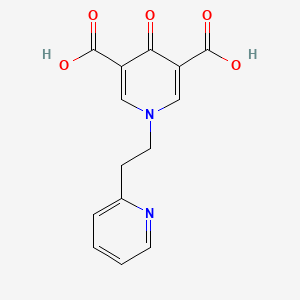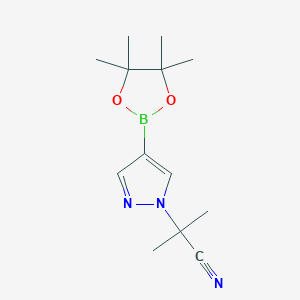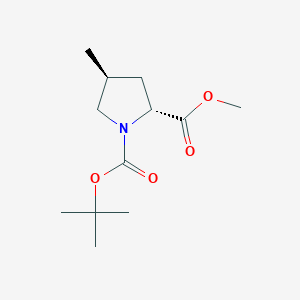
4-Oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
Quinoline is a ubiquitous heterocyclic aromatic compound with a potential for industrial and medicinal applications2. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N2.Chemical Reactions Analysis
In heterocyclic chemistry, imidazole containing moiety occupied a unique position2. The reaction is well catalysed using a base or acid, such as a Brønsted acid or a Lewis acid, and ionic liquids can also2.
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents1. Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms1.Aplicaciones Científicas De Investigación
Structural and Optical Properties Analysis
Research has focused on the synthesis and analysis of pyridine derivatives, including 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylic acid. A study by Cetina et al. (2010) explored the synthesis and structural features of such compounds, analyzing their optical properties through UV-vis absorption and fluorescence spectroscopy. This provides insights into the effects of substituents on the emission spectra of these compounds.
Antimicrobial Activity
Dihydropyridine derivatives have been synthesized and evaluated for their antimicrobial activities. Joshi (2015) discusses the synthesis of new dihydropyridine derivatives and their potential pharmacological properties, highlighting the broad scope of applications in combating microbial infections.
Catalysis and Chemical Transformations
The role of dihydropyridines in catalysis and chemical transformations is significant. Niknam et al. (2005) describe the use of a molybdatophosphoric acid and sodium nitrite system for the effective oxidation of dihydropyridines to pyridine derivatives under mild conditions. This study shows the utility of these compounds in facilitating various chemical reactions.
Luminescence Studies
The study of luminescence in these compounds has also been a focus. Shi et al. (2016) demonstrated that certain organic fluorophores derived from dihydropyridines are the main contributors to the high fluorescence quantum yield in carbon dots. This research highlights the potential application of these compounds in developing advanced materials with unique optical properties.
Synthesis Techniques
Innovative synthesis techniques are being developed for these compounds. Obydennov et al. (2013) presented an improved synthesis method for dihydropyridine derivatives, showing the versatility of these compounds in chemical synthesis.
Hydrogen Transfer and Organic Synthesis
Dihydropyridine compounds have been used in organic synthesis, particularly as hydrogen transfer reagents. Borgarelli et al. (2022) describe the synthesis of a dihydropyridine scaffold that enables downstream derivatization, highlighting the diverse applications in medicinal chemistry and organic synthesis.
Photocatalytic Hydrogen Production
Another innovative application is in photocatalytic hydrogen production. Zhang et al. (2004) explored the oxidation of dihydropyridines by platinum(II) terpyridyl complexes, resulting in hydrogen generation. This research contributes to the development of new methods for sustainable energy production.
Safety And Hazards
Direcciones Futuras
The future directions in this field could involve the development of new drugs that overcome the antimicrobial resistance problems1. There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases, so there is a great importance of heterocyclic ring containing drugs1.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research when dealing with specific compounds or chemical reactions.
Propiedades
IUPAC Name |
4-oxo-1-(2-pyridin-2-ylethyl)pyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c17-12-10(13(18)19)7-16(8-11(12)14(20)21)6-4-9-3-1-2-5-15-9/h1-3,5,7-8H,4,6H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZOUXJXBNQZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=C(C(=O)C(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405436.png)
![1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1405437.png)
![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)










![4-Toluene-sulfonic acid 2-[2-(tert-butyl-diphenyl-silanyloxy)-ethoxy]-ethyl ester](/img/structure/B1405459.png)